

Application Notes and Protocols: Measuring Sofnobrutinib's Effect on Basophil Activation

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Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

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Introduction

Sofnobrutinib (formerly AS-0871) is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in various immune cells, including B cells and basophils.[1] In basophils, BTK is a key component of the signaling pathway downstream of the high-affinity IgE receptor (FcεRI).[1][3] Activation of this pathway by allergens or other stimuli leads to basophil degranulation and the release of pro-inflammatory mediators, such as histamine.[1][4] By inhibiting BTK, **Sofnobrutinib** effectively blocks this signaling cascade, leading to a reduction in basophil activation. This makes the measurement of basophil activation a crucial pharmacodynamic (PD) biomarker for assessing the biological activity of **Sofnobrutinib** in both preclinical and clinical studies.[2][5]

These application notes provide a detailed protocol for measuring the inhibitory effect of **Sofnobrutinib** on basophil activation using the Basophil Activation Test (BAT) with flow cytometry.

Principle of the Assay

The Basophil Activation Test (BAT) is a functional in vitro assay that quantifies the activation status of basophils in response to a stimulus.[6][7] Upon activation, basophils upregulate specific cell surface markers, most notably CD63 and CD203c.[8][9][10] By using fluorescently labeled antibodies against these markers, the percentage of activated basophils can be

determined using flow cytometry.[8] In this application, whole blood is pre-incubated with varying concentrations of **Sofnobrutinib** before being stimulated with an IgE-crosslinking agent (e.g., anti-IgE antibody). The degree of inhibition of basophil activation by **Sofnobrutinib** is then quantified by the reduction in the expression of activation markers.

Data Presentation

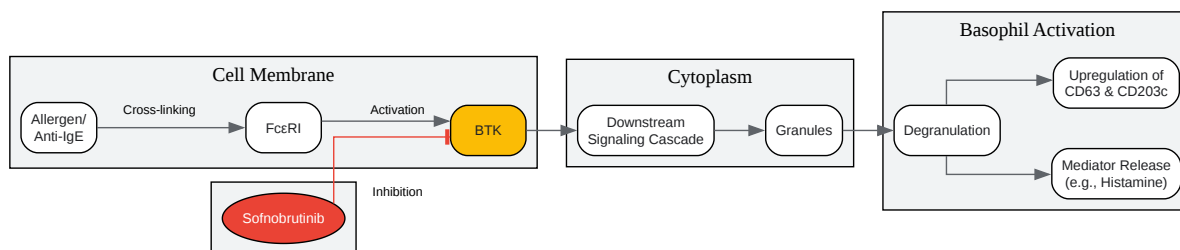
Table 1: Pharmacodynamic Effect of Sofnobrutinib on Basophil Activation

Parameter	Value	Reference
IC50 (Single Ascending Dose)	54.06 ng/mL	[2]
IC50 (Multiple Ascending Dose)	57.01 ng/mL	[2]
Inhibition at 50 mg b.i.d.	50.8%–79.4%	[2]
Inhibition at 150 mg b.i.d.	67.6%–93.6%	[2]
Inhibition at 300 mg b.i.d.	90.1%–98.0%	[2]

IC50: Half-maximal inhibitory concentration; b.i.d.: twice daily.

Signaling Pathway and Experimental Workflow

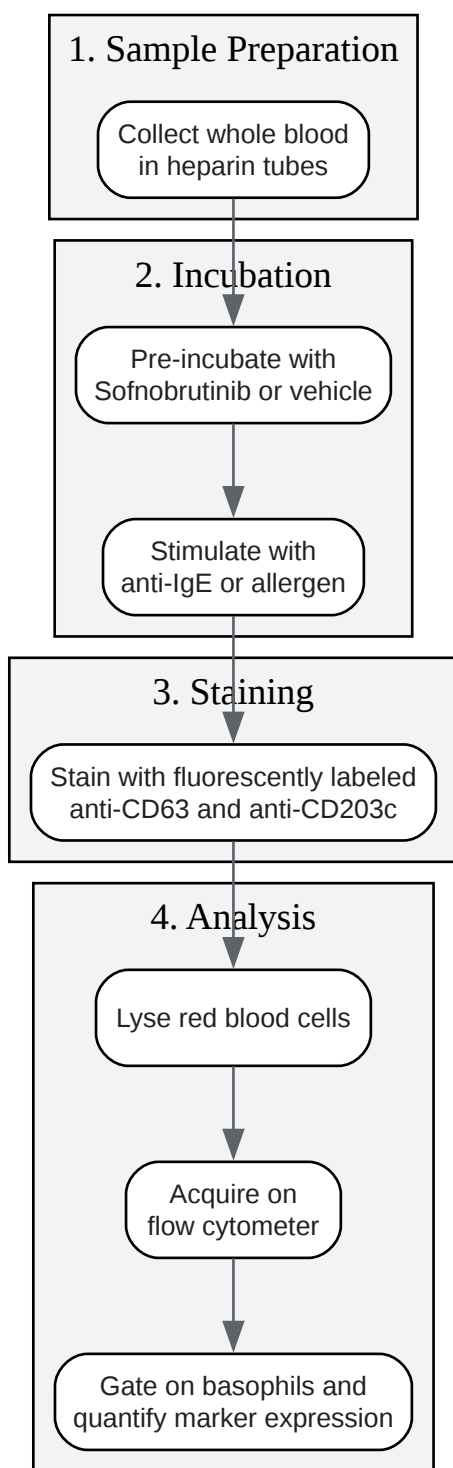
Sofnobrutinib's Mechanism of Action in Basophils



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Caption: **Sofnobrutinib** inhibits BTK, blocking FcεRI-mediated basophil activation.

Experimental Workflow for Basophil Activation Test (BAT)



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Caption: Workflow for measuring **Sofnobrutinib**'s effect on basophil activation.

Experimental Protocols

Materials and Reagents

- Anticoagulant: Sodium Heparin (for blood collection)[[11](#)]
- Buffer: HEPES-buffered saline with 2% BSA and 1 mM CaCl₂
- **Sofnobrutinib**: Prepare a stock solution in DMSO and dilute to final concentrations in buffer.
- Vehicle Control: DMSO at the same final concentration as the highest **Sofnobrutinib** concentration.
- Positive Controls:
 - Anti-IgE antibody (e.g., clone LE27)
 - fMLP (N-formyl-methionyl-leucyl-phenylalanine) as an IgE-independent positive control
- Negative Control: Buffer only
- Staining Antibodies:
 - FITC anti-CD63
 - PE anti-CD203c
 - PerCP-Cy5.5 anti-CCR3 (for basophil identification)[[12](#)]
 - APC anti-HLA-DR (for basophil identification, negative marker)[[11](#)]
- Lysis Buffer: 1X FACS Lysing Solution
- Wash Buffer: PBS with 0.5% BSA

Protocol: Basophil Activation Test (BAT)

- Blood Collection: Collect whole blood from healthy volunteers or study subjects into sodium heparin-containing tubes.[[11](#)] It is recommended to process the blood within 4 hours of

collection.

- Preparation of **Sofnobrutinib** Dilutions: Prepare a serial dilution of **Sofnobrutinib** in the assay buffer to achieve the desired final concentrations. Also, prepare the vehicle control.
- Pre-incubation with **Sofnobrutinib**: a. Aliquot 50 μ L of whole blood into flow cytometry tubes. b. Add 50 μ L of the **Sofnobrutinib** dilutions or vehicle control to the respective tubes. c. Gently mix and incubate for 15-30 minutes at 37°C.
- Stimulation: a. Prepare stimulation solutions: anti-IgE, fMLP, and a buffer-only negative control. b. Add 50 μ L of the appropriate stimulation solution to each tube. c. Gently mix and incubate for 20 minutes at 37°C.
- Staining: a. Prepare a cocktail of the fluorescently labeled antibodies (anti-CD63, anti-CD203c, anti-CCR3, and anti-HLA-DR) in wash buffer. b. Add the antibody cocktail to each tube. c. Gently mix and incubate for 20 minutes on ice in the dark.
- Lysis of Red Blood Cells: a. Add 1 mL of 1X FACS Lysing Solution to each tube. b. Vortex gently and incubate for 10 minutes at room temperature in the dark.
- Washing: a. Centrifuge the tubes at 500 x g for 5 minutes. b. Decant the supernatant. c. Resuspend the cell pellet in 1 mL of wash buffer. d. Repeat the centrifugation and decanting steps.
- Sample Acquisition: a. Resuspend the final cell pellet in 300 μ L of wash buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population accurately (typically at least 500-1000 basophil events).
- Data Analysis: a. Gate on the basophil population using a sequential gating strategy (e.g., singlets -> granulocytes on FSC vs. SSC -> CCR3+ HLA-DR- cells). b. Within the basophil gate, quantify the percentage of CD63+ and/or CD203c+ cells. c. Calculate the percentage inhibition of basophil activation for each **Sofnobrutinib** concentration relative to the vehicle control. d. Plot the percentage inhibition against the **Sofnobrutinib** concentration to determine the IC50 value.

Quality Control and Considerations

- **Basophil Viability:** Ensure that the experimental conditions, including the concentrations of **Sofnobrutinib** and DMSO, do not adversely affect basophil viability.
- **Non-Responders:** A subset of individuals may have basophils that do not respond to anti-IgE stimulation.[11] The inclusion of an IgE-independent stimulus like fMLP is crucial to confirm basophil reactivity.
- **Standardization:** Maintain consistency in incubation times, temperatures, and reagent concentrations to ensure reproducibility.[6]
- **Flow Cytometer Setup:** Standardize flow cytometer settings, including compensation, for each experiment.

Conclusion

The Basophil Activation Test is a robust and sensitive method for quantifying the pharmacodynamic effects of the BTK inhibitor **Sofnobrutinib**. By following the detailed protocol outlined in these application notes, researchers can accurately assess the inhibitory activity of **Sofnobrutinib** on basophil activation, providing valuable insights into its mechanism of action and clinical efficacy.

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